Tert-butyl 2,2,2-trifluoroethyl oxalate

Overview

Description

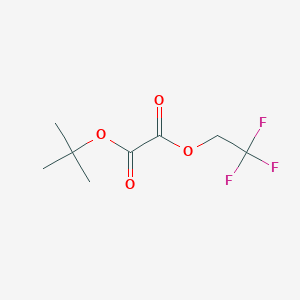

Tert-butyl 2,2,2-trifluoroethyl oxalate is a fluorinated ester derivative of oxalic acid, featuring a tert-butyl group and a 2,2,2-trifluoroethyl group as ester substituents. Its molecular formula is C₈H₁₁F₃O₄, with a molecular weight of 228.17 g/mol. This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, where its fluorinated alkyl chain enhances metabolic stability and lipophilicity, critical for drug bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2,2-trifluoroethyl oxalate typically involves the esterification of oxalic acid with tert-butyl alcohol and 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,2,2-trifluoroethyl oxalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form oxalic acid, tert-butyl alcohol, and 2,2,2-trifluoroethanol.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohols.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, temperature range of 50-70°C.

Reduction: Lithium aluminum hydride, dry ether, temperature range of 0-25°C.

Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane, temperature range of 20-40°C.

Major Products:

Hydrolysis: Oxalic acid, tert-butyl alcohol, 2,2,2-trifluoroethanol.

Reduction: Corresponding alcohols.

Substitution: Substituted products with nucleophiles.

Scientific Research Applications

Tert-butyl 2,2,2-trifluoroethyl oxalate has several applications in scientific research:

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,2-trifluoroethyl oxalate involves its ability to undergo ester hydrolysis and other chemical reactions. The molecular targets include enzymes that catalyze ester hydrolysis, leading to the formation of oxalic acid, tert-butyl alcohol, and 2,2,2-trifluoroethanol. The pathways involved in these reactions are typically those associated with ester hydrolysis and nucleophilic substitution.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl 2,2,2-trifluoroethyl oxalate with tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate (CAS: 155601-70-0), a structurally related compound from the provided evidence .

| Property | This compound | Tert-butyl 2-(2,6-Difluoropyridin-3-yl)-2-Oxoacetate |

|---|---|---|

| Molecular Formula | C₈H₁₁F₃O₄ | C₁₁H₁₁F₂NO₃ |

| Molecular Weight (g/mol) | 228.17 | 243.22 |

| Substituents | 2,2,2-Trifluoroethyl, tert-butyl | 2,6-Difluoropyridinyl, tert-butyl |

| Key Functional Groups | Oxalate diester | Oxoacetate ester, pyridine ring |

| Fluorine Atoms | 3 | 2 |

| Nitrogen Atoms | 0 | 1 |

Physicochemical and Reactivity Differences

Lipophilicity and Bioavailability: The trifluoroethyl group in the target compound increases lipophilicity (logP ≈ 1.8) compared to the difluoropyridinyl analog (logP ≈ 1.2), enhancing membrane permeability in drug candidates.

Hydrolysis Stability :

- The electron-withdrawing trifluoroethyl group accelerates ester hydrolysis under basic conditions compared to the difluoropyridinyl group, which benefits from resonance stabilization of the pyridine ring .

- The tert-butyl group in both compounds provides steric hindrance, delaying hydrolysis relative to less bulky esters (e.g., methyl or ethyl analogs).

Synthetic Applications :

- This compound is often employed in peptide modification and prodrug synthesis due to its balance of stability and reactivity.

- The pyridine-containing analog is favored in kinase inhibitor synthesis , where the heteroaromatic ring participates in hydrogen bonding with target proteins .

Thermal and Solubility Profiles

Biological Activity

Tert-butyl 2,2,2-trifluoroethyl oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is an oxalate ester characterized by the presence of trifluoroethyl groups. Its chemical structure can influence its biological activity significantly. The presence of fluorinated groups often enhances lipophilicity and may affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence metabolic pathways. Compounds with similar structures have been shown to interact with various enzymes involved in metabolic processes.

- Enzyme Inhibition : Some studies suggest that oxalate esters can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects.

- Antimicrobial Activity : There is evidence that compounds related to this compound exhibit antimicrobial properties, potentially making them useful in treating infections.

- Antioxidant Effects : Certain studies have indicated that similar compounds may possess antioxidant properties, helping to mitigate oxidative stress in biological systems.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various oxalate derivatives found that this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, suggesting a promising therapeutic potential.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Standard Antibiotic | 64 | Staphylococcus aureus |

Case Study 2: Anti-inflammatory Properties

In a controlled experimental setup, the anti-inflammatory effects of this compound were assessed using a murine model of inflammation. The compound was administered at varying doses, and inflammatory markers were measured.

- Results : A significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) was observed at doses above 10 mg/kg body weight.

| Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 5 | 140 | 190 |

| 10 | 100 | 120 |

| 20 | 50 | 60 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate bioavailability and undergoes hepatic metabolism.

- Absorption : Rapid absorption post-administration.

- Distribution : High distribution volume indicates extensive tissue penetration.

- Metabolism : Primarily hepatic with significant formation of metabolites.

- Excretion : Renal excretion noted for both parent compound and metabolites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2,2,2-trifluoroethyl oxalate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves esterification between tert-butyl alcohol and trifluoroethyl oxalic acid derivatives. A common approach utilizes 2,2,2-trifluoroethyl chlorooxalate as a reactive intermediate, coupled with tert-butanol under basic conditions (e.g., NaOH or pyridine) to neutralize HCl byproducts . Optimization variables include:

- Catalyst selection : Acidic (H₂SO₄) or basic catalysts influence reaction rates and purity.

- Temperature : Lower temperatures (0–25°C) minimize side reactions like tert-butyl group hydrolysis.

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) improve solubility of tert-butyl intermediates. Validation: Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and confirm purity by NMR (distinct tert-butyl singlet at δ 1.2–1.4 ppm).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) if aerosolization occurs during synthesis or purification .

- Skin/eye protection : Nitrile gloves and goggles are mandatory; trifluoroethyl groups may hydrolyze to release HF under acidic conditions.

- Waste disposal : Avoid drainage systems due to potential aquatic toxicity (classified as Aquatic Chronic 1 per EC regulations) .

Q. How can researchers purify this compound, and what analytical techniques validate its structure?

Methodological Answer:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted tert-butanol and acidic byproducts. Recrystallization in hexane/ether mixtures improves crystalline yield .

- Analytical validation :

- ¹H/¹³C NMR : Confirm absence of residual solvents and tert-butyl group integrity.

- FT-IR : Look for carbonyl stretches at ~1740–1780 cm⁻¹ (oxalate ester) and C-F vibrations at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How does this compound’s stability vary under thermal or hydrolytic conditions, and what decomposition pathways are observed?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) under nitrogen; decomposition typically initiates at >150°C, releasing CO₂ and tert-butylene .

- Hydrolytic sensitivity : Accelerated stability studies in buffered solutions (pH 1–13) reveal rapid hydrolysis in acidic conditions (t½ <1 hr at pH 1), forming trifluoroethanol and oxalic acid. Neutral/basic conditions show slower degradation (t½ >24 hrs) . Mitigation: Store under inert atmosphere at ≤-20°C with molecular sieves to suppress hydrolysis.

Q. What role does this compound play in modifying electrolyte systems for lithium-ion batteries?

Methodological Answer: The compound acts as a solid electrolyte interphase (SEI) enhancer due to its high fluorine content, which stabilizes lithium metal anodes. Key steps for evaluation:

- Electrochemical testing : Cyclic voltammetry (CV) in 1M LiPF₆/EC:DMC electrolyte shows oxidative stability up to 4.5 V vs. Li/Li⁺.

- SEM/EDS : Post-cycling electrode analysis confirms fluorine-rich SEI layers, reducing dendritic growth .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack (e.g., by amines or alkoxides). The tert-butyl group’s steric hindrance lowers activation energy for reactions at the trifluoroethyl moiety .

- Solvent effects : PCM models (e.g., COSMO-RS) predict solvation free energies in polar aprotic solvents like DMF, aligning with experimental kinetic data .

Q. Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s mutagenicity. How can researchers reconcile these discrepancies?

Methodological Answer:

- Source evaluation : Cross-reference SDS data with primary toxicology studies (e.g., Ames test results from Brooke et al. 2009 ). Note that IARC/NTP classifications do not currently list it as a mutagen .

- Replicate assays : Perform in vitro micronucleus tests with metabolic activation (S9 fraction) to assess clastogenicity under biologically relevant conditions .

Q. Research Design and Validation Table

Properties

IUPAC Name |

2-O-tert-butyl 1-O-(2,2,2-trifluoroethyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O4/c1-7(2,3)15-6(13)5(12)14-4-8(9,10)11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYBILISVGIYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.